molecular formula C18H12BrNO3 B15184838 4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione CAS No. 88556-41-6

4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione

Cat. No.: B15184838
CAS No.: 88556-41-6
M. Wt: 370.2 g/mol
InChI Key: OURORMXXJJVFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione is a complex organic compound that features a furanone core with a bromophenyl imino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative. Substitution reactions could result in a variety of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.

    Medicine: Research into its pharmacological properties could uncover new therapeutic applications, particularly if the compound exhibits bioactivity against specific targets.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione exerts its effects depends on its interaction with molecular targets. For example, if the compound is used in a biological context, it may bind to specific proteins or enzymes, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-((4-Bromophenyl)imino)ethyl)-5-phenyl-2,3-furandione include other furanone derivatives and imino compounds. Examples might include:

  • 4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione
  • 4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione

Uniqueness

What sets this compound apart is the presence of the bromophenyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution in organic chemistry and for exploring new applications in various scientific fields.

Properties

CAS No.

88556-41-6

Molecular Formula

C18H12BrNO3

Molecular Weight

370.2 g/mol

IUPAC Name

4-[N-(4-bromophenyl)-C-methylcarbonimidoyl]-5-phenylfuran-2,3-dione

InChI

InChI=1S/C18H12BrNO3/c1-11(20-14-9-7-13(19)8-10-14)15-16(21)18(22)23-17(15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

OURORMXXJJVFSB-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)Br)C2=C(OC(=O)C2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.